4-bromo-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Overview
Description
- It contains a bromine atom, an ethoxy group, and a benzenesulfonamide moiety.
- The compound’s systematic name indicates its substituents: 4-bromo, 3-ethoxy, N-(oxolan-2-ylmethyl), and benzenesulfonamide.
4-bromo-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide: is a chemical compound with the following structure: .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the search results.
- it likely involves reactions such as bromination, etherification (to introduce the ethoxy group), and sulfonation (to add the benzenesulfonamide).
Chemical Reactions Analysis
- The compound may undergo various reactions:
Bromination: Introduction of a bromine atom.
Etherification: Formation of the ethoxy group.
Sulfonation: Addition of the benzenesulfonamide moiety.
- Common reagents include bromine sources (e.g., N-bromosuccinimide), alkoxides (for etherification), and sulfonating agents (e.g., sulfur trioxide).
- Major products would be derivatives of this compound with different substituents.
Scientific Research Applications
- The scientific research applications of this compound are not explicitly mentioned in the search results.
- sulfonamides are known for their biological activities, including antibacterial and antitumor properties.
- Further research would be needed to explore specific applications.
Mechanism of Action
- Without direct information on this compound, we can’t provide its exact mechanism of action.
- Sulfonamides often inhibit enzymes by mimicking substrates or interfering with active sites.
Comparison with Similar Compounds
- Unfortunately, no direct comparison with similar compounds is available in the search results.
- related sulfonamides or compounds with similar functional groups could be explored.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h5-6,8,10,15H,2-4,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQJPDHZSPFGHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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